N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a propanamide derivative featuring a pyrimido[5,4-b]indol-4-one core linked to a 4-ethylphenyl group via a three-carbon chain. Its structure combines aromatic and heterocyclic moieties, which are common in drug design due to their ability to engage in diverse molecular interactions .
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-14-7-9-15(10-8-14)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEHMZKXQDREOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with an appropriate amide precursor. For instance, the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent has been reported for similar compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. This compound may interact with various pathways involved in cell signaling, gene expression, or metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Group
The 4-ethylphenyl group in the target compound distinguishes it from analogs with substituted benzyl or aryl groups. For example:
- N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide () replaces the 4-ethylphenyl group with a 2,4-difluorobenzyl moiety.
- 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide () features a 3-methylphenyl substituent. The para vs. meta substitution impacts steric and electronic interactions, which could influence target selectivity .
- N-(3,4-dimethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide () introduces a 3,4-dimethylphenyl group, increasing lipophilicity and possibly enhancing membrane permeability compared to the mono-ethyl substitution .
Table 1: Substituent Comparison
| Compound Name | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide | 4-ethylphenyl | C₂₁H₂₀N₄O₂ | 360.41 | Ethyl para-substitution |
| N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | 2,4-difluorobenzyl | C₂₁H₁₉F₂N₄O₂ | 412.40 | Fluorine substitution, methyl on core |
| 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide | 3-methylphenyl | C₂₁H₂₀N₄O₂ | 360.41 | Methyl meta-substitution |
| N-(3,4-dimethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide | 3,4-dimethylphenyl | C₂₂H₂₂N₄O₂ | 374.44 | Dimethyl substitution |
Modifications in the Propanamide Chain
The three-carbon propanamide linker is critical for spatial orientation. Shorter chains or alternative functional groups are observed in analogs:
Heterocyclic Core Modifications
The pyrimido[5,4-b]indol-4-one core is shared among analogs, but substitutions on the core influence activity:
- Compound 194 () replaces the pyrimidoindol with a trimethoxyphenyl-imidazole-pyridine system, demonstrating how core modifications can shift pharmacological targets (e.g., CK1δ inhibition) .
Biological Activity
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the class of pyrimidoindole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological mechanisms, and pharmacological activities associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrimidoindole Core : This involves cyclization reactions between appropriate indole derivatives and pyrimidine precursors under acidic or basic conditions.
- Introduction of Ethylphenyl Group : This can be achieved through nucleophilic substitution reactions using ethylphenyl halides.
- Final Acylation : The reaction concludes with acylation to form the final propanamide product.
Antitumor Properties
Pyrimidoindole derivatives are known for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in tumor proliferation.
- Modulation of Signaling Pathways : Interaction with cellular receptors can alter signaling pathways that promote cell survival and proliferation.
Antimicrobial Activity
In vitro studies have shown that pyrimidoindole derivatives exhibit antimicrobial activity against several bacterial strains. The biological activity is often evaluated through Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Mycobacterium tuberculosis | 10 |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrimidoindole derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner.
- Antimicrobial Testing : Another research effort assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis. Results indicated potent activity with an MIC comparable to established antibiotics.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA replication and repair in cancer cells.
- Receptor Interaction : Binding to cellular receptors can modulate pathways involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
